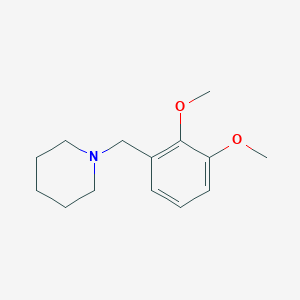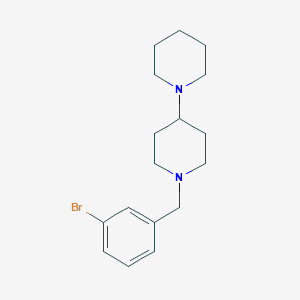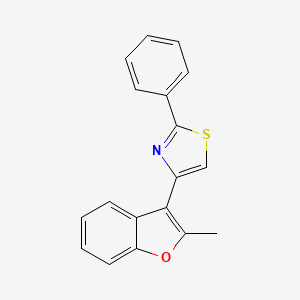
1-(2,3-dimethoxybenzyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dimethoxybenzyl)piperidine, also known as DMMDA-2, is a psychoactive drug that belongs to the class of phenethylamines. It was first synthesized in 1970 by Alexander Shulgin, a renowned chemist and pharmacologist. DMMDA-2 is a structural analog of the well-known psychedelic drug mescaline, and it is believed to have similar effects on the human mind and body.
作用機序
1-(2,3-dimethoxybenzyl)piperidine is believed to exert its psychoactive effects by binding to serotonin receptors in the brain. Specifically, it has been shown to have a high affinity for the 5-HT2A receptor, which is known to play a key role in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
1-(2,3-dimethoxybenzyl)piperidine has been found to produce a range of effects on the human mind and body, including altered perception, mood enhancement, and changes in thought processes. It has also been shown to increase levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine.
実験室実験の利点と制限
One advantage of using 1-(2,3-dimethoxybenzyl)piperidine in laboratory experiments is its structural similarity to mescaline, which allows researchers to study the effects of these two drugs on the brain and body. However, one limitation of 1-(2,3-dimethoxybenzyl)piperidine is its relatively low potency compared to other psychoactive drugs, which may make it less useful in certain types of experiments.
将来の方向性
There are several potential future directions for research on 1-(2,3-dimethoxybenzyl)piperidine, including:
1. Further studies on its potential therapeutic applications in the treatment of mental health disorders.
2. Investigation of its effects on different serotonin receptor subtypes and other neurotransmitter systems.
3. Development of more potent analogs of 1-(2,3-dimethoxybenzyl)piperidine for use in laboratory experiments and potential therapeutic applications.
4. Exploration of its potential as a tool for studying the mechanisms of action of other psychoactive drugs.
In conclusion, 1-(2,3-dimethoxybenzyl)piperidine is a psychoactive drug with potential therapeutic applications and valuable uses in neuroscience research. Further studies are needed to fully understand its mechanisms of action and potential benefits.
合成法
1-(2,3-dimethoxybenzyl)piperidine can be synthesized by the reaction of 2,3-dimethoxybenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction yields 1-(2,3-dimethoxybenzyl)piperidine as a white crystalline powder with a melting point of 125-126°C.
科学的研究の応用
1-(2,3-dimethoxybenzyl)piperidine has been studied for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and addiction. It has also been used in neuroscience research to study the mechanisms of action of psychoactive drugs and their effects on the brain.
特性
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-13-8-6-7-12(14(13)17-2)11-15-9-4-3-5-10-15/h6-8H,3-5,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDIJBUASDFYGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate](/img/structure/B5818357.png)
![5-chloro-3-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5818361.png)
![2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5818370.png)
![[(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5818383.png)
![benzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5818393.png)
![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine](/img/structure/B5818401.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5818407.png)
![1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5818409.png)
![2-[4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5818413.png)
![4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5818416.png)

![5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5818426.png)